molecular formula C27H25F2N3O3 B2714392 N-(2,5-difluorophenyl)-2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)acetamide CAS No. 893789-87-2

N-(2,5-difluorophenyl)-2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)acetamide

Cat. No. B2714392
CAS RN: 893789-87-2
M. Wt: 477.512
InChI Key: CWXLNHIHHBEJFV-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C27H25F2N3O3 and its molecular weight is 477.512. The purity is usually 95%.
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Scientific Research Applications

Antimalarial Activity

A study focused on the synthesis and antimalarial activity of a series of compounds related to N-(2,5-difluorophenyl)-2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)acetamide. These compounds showed significant antimalarial potency against Plasmodium berghei in mice, with high activity against resistant strains of the parasite and promising pharmacokinetic properties for potential clinical trials in humans (Werbel et al., 1986).

Antimicrobial Agents

Another research synthesized new quinazolines, structurally related to the query compound, as potential antimicrobial agents. These compounds were tested against various bacterial and fungal strains, showing significant antibacterial and antifungal activities (Desai et al., 2007).

Structural Aspects and Inclusion Compounds

The structural aspects of amide-containing isoquinoline derivatives, closely related to the query compound, were studied. This research focused on the formation of gels and crystalline solids with mineral acids and their fluorescence properties, suggesting applications in materials science (Karmakar et al., 2007).

Metabolism in Herbicides

A study investigated the metabolism of chloroacetamide herbicides and their metabolites, including compounds structurally similar to the query compound, in human and rat liver microsomes. This research is relevant for understanding the metabolic pathways and potential health implications of herbicide exposure (Coleman et al., 2000).

Antibacterial Activity of 8-Chloroquinolone

Research on fluoroquinolones, which share a quinolone core with the query compound, revealed that certain derivatives have potent antibacterial activities against Gram-positive and Gram-negative bacteria. This suggests potential therapeutic applications in treating bacterial infections (Kuramoto et al., 2003).

Insecticidal Activity of Pyridine Derivatives

A study on pyridine derivatives, which are chemically related to the query compound, demonstrated significant insecticidal activity against the cowpea aphid. This suggests potential applications in agricultural pest control (Bakhite et al., 2014).

PET Imaging in Brain Studies

Research on PET imaging agents structurally related to the query compound explored their use in visualizing translocator protein expression in rat brain models. This indicates potential applications in neuroimaging and studying brain disorders (Yui et al., 2010).

Siderophore Activity in Microbial Iron-Transport

A study synthesized and evaluated the siderophore activity of albomycin-like peptides derived from compounds similar to the query compound. This research is relevant for understanding microbial iron transport and potential antibiotic development (Dolence et al., 1991).

Anticancer Agents and Methionine Synthase Inhibitors

Novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, related to the query compound, were synthesized and evaluated for anticancer activity. This indicates potential applications in cancer treatment (Fang et al., 2016).

Synthesis of EGFR Kinase Inhibitors

A new synthetic route for a key intermediate used in the synthesis of selective EGFR kinase inhibitors, structurally related to the query compound, was described. This research is important for the development of anticancer drugs (Wenpeng et al., 2014).

properties

IUPAC Name

N-(2,5-difluorophenyl)-2-[3-[(4-ethylanilino)methyl]-7-methoxy-2-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25F2N3O3/c1-3-17-4-8-21(9-5-17)30-15-19-12-18-6-10-22(35-2)14-25(18)32(27(19)34)16-26(33)31-24-13-20(28)7-11-23(24)29/h4-14,30H,3,15-16H2,1-2H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWXLNHIHHBEJFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-difluorophenyl)-2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)acetamide

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